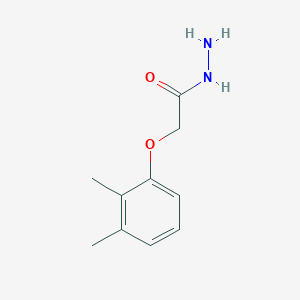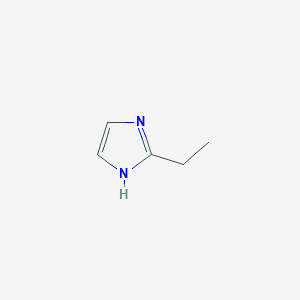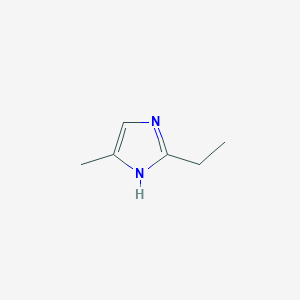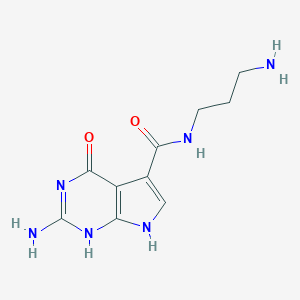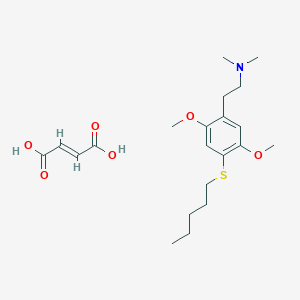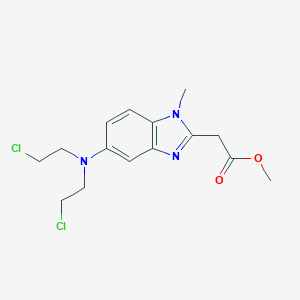
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, also known as Me-BCNU, is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that has been extensively studied for its anti-tumor activity. Me-BCNU has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma.
Mecanismo De Acción
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester exerts its anti-tumor activity by alkylating DNA and RNA, which leads to DNA cross-linking and inhibition of DNA replication and transcription. This results in cell cycle arrest and ultimately, cell death. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester also induces apoptosis, which is a programmed cell death mechanism that occurs in response to cellular stress.
Efectos Bioquímicos Y Fisiológicos
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been shown to have both acute and long-term toxicities. Acute toxicities include myelosuppression, nausea, vomiting, and neurotoxicity. Long-term toxicities include pulmonary fibrosis, renal toxicity, and secondary malignancies. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been shown to have effects on the immune system, including suppression of T-cell and B-cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester is a potent alkylating agent that has been extensively studied for its anti-tumor activity. It has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases. However, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has significant toxicities, which limit its use in clinical settings. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has a short half-life, which requires frequent dosing.
Direcciones Futuras
Despite the limitations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, there are several future directions for research. One direction is to develop new formulations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester that enhance its delivery to tumor cells and reduce its toxicity to normal cells. Another direction is to explore the use of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester in combination with other chemotherapeutic agents to enhance their anti-tumor activity. Finally, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be used as a tool to study the mechanisms of DNA damage and repair, which can lead to the identification of new targets for cancer therapy.
Métodos De Síntesis
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be synthesized by reacting 1-methyl-1-nitrosourea with 5-amino-1-methylbenzimidazole in the presence of acetic anhydride. The reaction yields 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester as a white crystalline solid with a melting point of 98-100°C. The purity of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been extensively studied for its anti-tumor activity. It has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been used in combination with other chemotherapeutic agents to enhance their anti-tumor activity. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases.
Propiedades
Número CAS |
134426-36-1 |
|---|---|
Nombre del producto |
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester |
Fórmula molecular |
C15H19Cl2N3O2 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
methyl 2-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]acetate |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19-13-4-3-11(20(7-5-16)8-6-17)9-12(13)18-14(19)10-15(21)22-2/h3-4,9H,5-8,10H2,1-2H3 |
Clave InChI |
HYCJNQJFVUSIND-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
SMILES canónico |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
Otros números CAS |
134426-36-1 |
Sinónimos |
5-(bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester 5-BCMBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
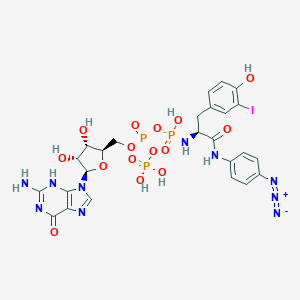
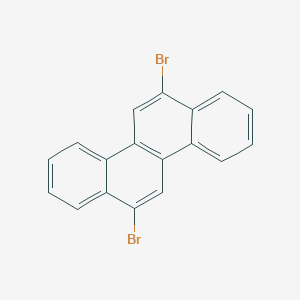
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
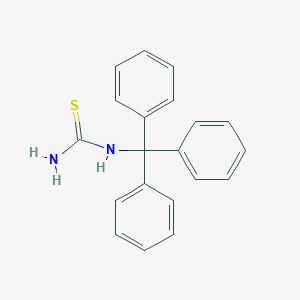
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
